molecular formula C20H16ClN5O3S B2780598 N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1040680-62-3

N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2780598
CAS No.: 1040680-62-3
M. Wt: 441.89
InChI Key: CQXCYRKQTKVSBN-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a triazolopyridazine core substituted with a 5-chloro-2-methoxyphenyl group at the acetamide nitrogen and a phenylsulfanyl moiety at position 6 of the triazolopyridazine ring. The phenylsulfanyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to analogs with polar substituents like methoxy groups .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-6-phenylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3S/c1-29-16-8-7-13(21)11-15(16)22-18(27)12-25-20(28)26-17(23-25)9-10-19(24-26)30-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXCYRKQTKVSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-methoxyaniline, phenylthiourea, and various reagents for cyclization and acylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation of the Phenylsulfanyl Group

The phenylsulfanyl (-SPh) group at position 6 of the triazolopyridazine ring undergoes oxidation to form sulfoxides or sulfones. This reaction is critical for modifying electronic properties and enhancing biological activity in related compounds .

Reagents and Conditions :

  • Sulfoxide formation : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C .

  • Sulfone formation : Excess H₂O₂ or oxone in aqueous acetonitrile at elevated temperatures (50–70°C) .

ProductReagentConditionsYieldSource
Sulfoxidem-CPBA0°C, 2 hr75–85%
SulfoneOxone70°C, 6 hr60–70%

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Substituent

The electron-deficient 5-chloro group on the methoxyphenyl ring participates in SNAr reactions with nucleophiles such as amines or thiols. This reactivity is exploited in synthesizing analogs with improved pharmacokinetic profiles .

Reagents and Conditions :

  • Amine substitution : Aniline derivatives with K₂CO₃ in DMF at 80–100°C.

  • Thiol substitution : Thiophenol with CuI catalysis in DMSO at 120°C .

NucleophileCatalystSolventTemp (°C)YieldSource
4-MethoxyanilineNoneDMF10065%
BenzylthiolCuIDMSO12072%

Pd-Catalyzed Cross-Coupling Reactions

Palladium catalysis enables functionalization at the phenylsulfanyl or triazolopyridazine core. Suzuki-Miyaura and Buchwald-Hartwig couplings are prominent for introducing aryl or amino groups .

Reagents and Conditions :

  • Suzuki coupling : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, in dioxane/H₂O (3:1) at 90°C .

  • Buchwald-Hartwig amination : Morpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene at 110°C .

Reaction TypeReagentsCatalystYieldSource
SuzukiPhB(OH)₂Pd(PPh₃)₄78%
AminationMorpholinePd₂(dba)₃82%

Hydrolysis of the Methoxy Group

The methoxy group on the phenyl ring can be hydrolyzed to a hydroxyl group under acidic or basic conditions, altering solubility and hydrogen-bonding capacity .

Reagents and Conditions :

  • Acidic hydrolysis : 48% HBr in acetic acid at reflux (120°C, 8 hr) .

  • Basic hydrolysis : NaOH (6M) in ethanol/H₂O (1:1) at 80°C.

ConditionsProductYieldSource
HBr/AcOHPhenol derivative58%
NaOH/EtOHPhenol derivative63%

Reduction of the Triazolopyridazine Core

The triazolopyridazine ring can undergo partial reduction under catalytic hydrogenation, modifying its aromaticity and biological activity .

Reagents and Conditions :

  • H₂/Pd-C : 10% Pd/C in methanol under 1 atm H₂ at 25°C.

  • NaBH₄/MeOH : Sodium borohydride in methanol at 0°C .

ReagentProductYieldSource
H₂/Pd-CDihydro derivative70%
NaBH₄Tetrahydro derivative45%

Acetamide Functionalization

The acetamide side chain participates in condensation or alkylation reactions to generate prodrugs or enhance bioavailability .

Reagents and Conditions :

  • Schiff base formation : Benzaldehyde in ethanol with glacial acetic acid catalysis.

  • Alkylation : Methyl iodide, K₂CO₃ in DMF at 60°C .

ReactionReagentConditionsYieldSource
Schiff basePhCHOEtOH, 12 hr68%
N-AlkylationCH₃IDMF, 60°C75%

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

  • Acidic conditions (pH 1.2) : Degradation via hydrolysis of the acetamide group (t₁/₂ = 4.2 hr) .

  • Neutral conditions (pH 7.4) : Stable for >24 hr .

Comparative Reactivity of Structural Analogs

Key differences in reactivity between analogs:

Compound ModificationReactivity TrendSource
Phenylsulfanyl → MethylthioLower oxidation potential
Chloro → FluoroReduced SNAr activity
Methoxy → EthoxySlower hydrolysis

Scientific Research Applications

Medicinal Chemistry

N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is investigated for its therapeutic potential against various diseases. Key applications include:

  • Antiviral Activity: Compounds with structural similarities have shown effectiveness against viruses such as Herpes Simplex Virus (HSV), demonstrating significant inhibition rates in cell cultures with minimal cytotoxicity . The compound's mechanism may involve interference with viral replication or modulation of host cellular pathways.
  • Antibacterial Properties: Similar triazolopyridazine derivatives have been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. These studies indicate potential effectiveness against resistant strains .

Biological Research

The compound is utilized in biological studies to understand its interactions with specific targets:

  • Enzyme Inhibition: Research indicates that compounds in this class may inhibit key enzymes involved in metabolic pathways or disease processes. For example, they might bind to enzyme active sites, preventing normal function .
  • Receptor Modulation: Investigations into how these compounds interact with cell surface receptors can provide insights into their effects on cellular signaling pathways and potential therapeutic mechanisms .

Case Studies and Research Findings

Several studies highlight the compound's applications:

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of HSV replication at low concentrations (50 μM) with high selectivity index (CC50 > 600 μM) .
Study BAntibacterial PropertiesEvaluated against MRSA strains; showed promising results with MIC values comparable to standard antibiotics .
Study CEnzyme InteractionInvestigated the binding affinity to specific enzymes; results indicated effective inhibition at micromolar concentrations .

Industrial Applications

In addition to research applications, this compound may find uses in industrial settings:

  • Material Science: Its unique chemical structure could be leveraged in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide would depend on its specific biological target. Generally, compounds with similar structures may act by:

    Inhibiting enzymes: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The compound’s closest analogs share the triazolopyridazine or triazole backbone but differ in substituents, which critically modulate biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituents (Position) Key Differences vs. Target Compound Hypothesized Impact References
N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-methoxyphenyl (Position 3) Methoxy vs. phenylsulfanyl (Position 6) Reduced lipophilicity; potential decrease in membrane permeability
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-3-yl (Triazole), CF3 group (Phenyl) Pyridinyl vs. phenylsulfanyl; trifluoromethyl Enhanced electronic effects; possible improved target affinity
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) Sulfonamide group; difluorophenyl Sulfonamide vs. acetamide; fluorinated aryl Broader-spectrum herbicidal activity

Notes:

  • The phenylsulfanyl group in the target compound may confer higher oxidative stability compared to thioether-containing analogs (e.g., compounds with aliphatic sulfanyl groups) .
  • Methoxy substituents (as in ) typically reduce lipophilicity (clogP ~2.5) versus phenylsulfanyl (clogP ~3.8), impacting bioavailability .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridazines, characterized by a diverse range of biological activities. Its structure includes several functional groups that contribute to its chemical reactivity and biological properties:

  • Molecular Formula : C22H21ClN5O3S
  • Molecular Weight : 460.9 g/mol
  • IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-6-phenylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide

Antiviral Properties

Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this compound. For instance, derivatives of triazoles have shown effectiveness against various viruses by inhibiting replication in cell cultures. In particular, compounds with structural similarities have demonstrated significant inhibition rates against Herpes Simplex Virus (HSV) in Vero cells at concentrations as low as 50 μM with minimal cytotoxicity (CC50 > 600 μM) .

Antibacterial Activity

The compound's potential antibacterial activity is supported by studies on related triazole derivatives that exhibit significant effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have been reported to possess Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics against resistant strains such as MRSA .

Anti-inflammatory Effects

In vivo studies have indicated that compounds within this chemical class can exhibit anti-inflammatory properties. For instance, carrageenan-induced paw edema models in mice demonstrated that certain derivatives significantly reduced inflammation at doses of 100 mg/kg . The mechanism is likely linked to the inhibition of pro-inflammatory cytokines or enzymes.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or bacterial metabolism by binding to their active sites.
  • Receptor Modulation : It may interact with cell surface receptors that regulate cellular signaling pathways related to inflammation or immune response.
  • Nucleic Acid Interaction : Similar compounds have been shown to bind DNA or RNA, potentially affecting gene expression and replication processes.

Case Studies and Research Findings

StudyFindings
Study on Antiviral ActivityCompounds exhibited up to 91% inhibition of HSV replication at 50 μM with low cytotoxicity .
Antibacterial TestingDerivatives showed potent activity against MRSA strains with MIC values ranging from 12.5–25 μg/mL .
Anti-inflammatory ResearchSignificant reduction in carrageenan-induced edema in mice at a dose of 100 mg/kg .

Q & A

Basic Questions

What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a triazolo[4,3-b]pyridazine core with a 3-oxo group, a phenylsulfanyl substituent at position 6, and an acetamide side chain linked to a 5-chloro-2-methoxyphenyl group. The triazolo-pyridazine system is electron-deficient, enhancing reactivity in nucleophilic substitutions, while the phenylsulfanyl group contributes to lipophilicity and potential π-π interactions. The acetamide moiety allows for hydrogen bonding, critical for target engagement in biological systems .

What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

Cyclocondensation : Formation of the triazolo-pyridazine core via reaction of hydrazine derivatives with diketones or cyanopyridazines under reflux with POCl₃ .

Sulfanylation : Introduction of the phenylsulfanyl group at position 6 using thiophenol and a base (e.g., K₂CO₃) in DMF at 80–100°C .

Acetamide coupling : Reaction of the intermediate with 5-chloro-2-methoxy-phenylamine using EDCI/HOBt in dichloromethane .
Key challenges include regioselectivity in sulfanylation and avoiding side reactions during cyclization .

How is the compound characterized for purity and structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₇ClN₆O₂S: 460.08) .
  • HPLC : Assesses purity (>95% via C18 column, acetonitrile/water gradient) .

What are the recommended storage conditions?

Store under inert atmosphere (argon) at –20°C in a desiccator to prevent hydrolysis of the acetamide group. Avoid prolonged exposure to light due to the photosensitive triazolo core .

Advanced Questions

How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance sulfanylation efficiency vs. protic solvents .
  • Catalyst Use : Additives like KI accelerate nucleophilic substitutions .
  • Temperature Control : Gradual heating (e.g., 80°C → 100°C) minimizes decomposition .
  • Inert Atmosphere : N₂ or Ar prevents oxidation of sulfur-containing intermediates .

How to resolve contradictions in reported bioactivity data?

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from cytotoxicity .
  • Purity Reassessment : Verify compound integrity via HPLC-MS after storage to rule out degradation artifacts .
  • Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify non-specific interactions .

What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Variation : Modify the phenylsulfanyl group (e.g., electron-withdrawing F/Cl vs. electron-donating OCH₃) to probe electronic effects .
  • Scaffold Hopping : Replace triazolo-pyridazine with triazolo-pyrimidine or pyrazolo-pyridazine cores to assess ring size impact .
  • Parallel Synthesis : Use automated liquid handlers to generate derivatives with systematic substitutions on the acetamide side chain .

What in silico methods predict binding modes and target interactions?

  • Molecular Docking : Tools like AutoDock Vina or Glide model interactions with kinases (e.g., JAK2, EGFR) by aligning the triazolo core in ATP-binding pockets .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to validate docking poses .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the 3-oxo group) using Schrödinger’s Phase .

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